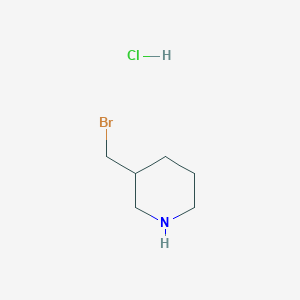

3-(Bromomethyl)piperidine Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(bromomethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWJVOIHKVBVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CBr.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Bromomethyl Piperidine Hydrochloride and Its Analogs

Direct Bromination Approaches for Piperidine (B6355638) Derivatives

Direct bromination methods involve the introduction of a bromine atom onto a piperidine scaffold that already possesses the core cyclic structure. These approaches are advantageous when the piperidine precursor is readily available.

Bromination of Hydroxymethyl Precursors within Piperidine Frameworks

A common and direct route to 3-(bromomethyl)piperidine (B2673001) involves the chemical transformation of a hydroxymethyl group (-CH₂OH) at the 3-position of the piperidine ring. This conversion of a primary alcohol to an alkyl bromide is a fundamental reaction in organic synthesis, typically achieved using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

The reaction with phosphorus tribromide proceeds through an SN2 mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This process converts the hydroxyl group into a good leaving group (an O-PBr₂ species). The displaced bromide ion then acts as a nucleophile, attacking the electrophilic carbon of the hydroxymethyl group in a backside attack, which leads to an inversion of configuration if the carbon is a stereocenter. masterorganicchemistry.com This method is generally mild and predictable, avoiding the potential for carbocation rearrangements that can occur with hydrobromic acid (HBr). masterorganicchemistry.com

Similarly, thionyl bromide can be employed for this transformation. The mechanism is analogous, involving the formation of a bromosulfite intermediate which is then displaced by a bromide ion. These methods are well-established for converting primary alcohols to the corresponding bromides with high efficiency.

| Reagent | Mechanism | Key Features |

| Phosphorus Tribromide (PBr₃) | SN2 | Mild conditions, avoids carbocation rearrangements, proceeds with inversion of configuration. masterorganicchemistry.com |

| Thionyl Bromide (SOBr₂) | SN2 | Similar to PBr₃, forms gaseous SO₂ as a byproduct. |

| Hydrobromic Acid (HBr) | SN2 (for primary alcohols) | Strong acid, can lead to side reactions or rearrangements in complex molecules. |

Radical Bromination Techniques Applied to Piperidine Structures

Radical bromination offers a method to directly substitute a C-H bond on the piperidine ring with a bromine atom. The most prominent method for this type of transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light. wikipedia.orgresearchgate.netthermofisher.com

This reaction proceeds via a free-radical chain mechanism:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the piperidine structure, typically at a position that forms the most stable radical intermediate. This creates HBr and a piperidinyl radical. This radical then reacts with another molecule of NBS to yield the brominated piperidine and a succinimidyl radical, which continues the chain.

Termination: The reaction concludes when radicals combine with each other.

The Wohl-Ziegler reaction is particularly effective for the bromination of allylic and benzylic positions due to the resonance stabilization of the resulting radical intermediates. chem-station.comorganic-chemistry.org When applied to a simple piperidine ring, the selectivity can be less precise, potentially leading to a mixture of products unless a specific position is electronically or sterically favored for hydrogen abstraction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is traditional for this reaction, as it minimizes competing ionic pathways. wikipedia.orgorganic-chemistry.org

Ring-Forming Strategies for Substituted Piperidines Relevant to the Synthesis of 3-(Bromomethyl)piperidine Hydrochloride

An alternative to modifying an existing piperidine ring is to construct the ring itself in a way that incorporates the desired substitution pattern. These methods are particularly powerful for creating complex or highly substituted piperidines that are not easily accessible through direct functionalization.

Hydrogenation of Bromopyridine Derivatives to Access Piperidine Scaffolds

The catalytic hydrogenation of substituted pyridines is one of the most fundamental and widely used methods for synthesizing piperidine derivatives. liverpool.ac.uk This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas (H₂) and a metal catalyst. To synthesize 3-(bromomethyl)piperidine, one would start with a precursor like 3-(bromomethyl)pyridine hydrobromide.

The process is a heterogeneous catalytic reaction, commonly employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium-based catalysts like Rh₂O₃. liverpool.ac.ukillinois.edu The reaction conditions, including pressure, temperature, solvent, and the choice of catalyst, are crucial and can influence the reaction's efficiency and stereoselectivity. liverpool.ac.uk

Challenges in pyridine hydrogenation include the potential for catalyst poisoning by the nitrogen atom of the starting material or the product piperidine. illinois.edu To overcome this, the reaction is often carried out under acidic conditions or by first converting the pyridine into a pyridinium salt. illinois.eduunimi.it This protonation or quaternization lowers the resonance energy of the ring, making it more susceptible to reduction, and prevents the nitrogen's lone pair from deactivating the catalyst. illinois.eduunimi.it Recent studies have shown that catalysts like rhodium(III) oxide can effectively hydrogenate a broad range of unprotected pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). liverpool.ac.uk

Table of Common Catalysts for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | High pressure, elevated temperature, acidic medium | Widely used, cost-effective. illinois.edu |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | 1-4 atm H₂, room temp, often in acetic acid | Highly active, effective for various substrates. illinois.edu |

| Rhodium on Carbon (Rh/C) | Often milder conditions than Pd/C | Can offer different selectivity. illinois.edu |

| Rhodium(III) Oxide (Rh₂O₃) | Mild conditions (e.g., 5 bar H₂, 40 °C) | Effective for functionalized, unprotected pyridines. liverpool.ac.uk |

Cyclization Reactions for Piperidine Ring Construction

Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring from acyclic precursors. These methods form one or more C-N or C-C bonds to close the six-membered ring.

One notable strategy is the aza-Prins cyclization , which involves the reaction of a homoallylic amine with an aldehyde. diva-portal.orgresearchgate.netacs.org The reaction is typically promoted by a Lewis acid or a Brønsted acid, which activates the aldehyde for nucleophilic attack by the amine, forming an iminium ion. This intermediate then undergoes an intramolecular electrophilic attack by the alkene, closing the ring to form a piperidine carbocation, which is subsequently trapped by a nucleophile. diva-portal.orgnih.gov This method allows for the stereoselective synthesis of highly functionalized piperidines. acs.org

Other cyclization strategies include:

Oxidative Cyclization: Non-activated alkenes can undergo oxidative amination to form substituted piperidines. nih.gov For instance, gold(I)-catalyzed reactions can achieve difunctionalization of a double bond with the simultaneous formation of the N-heterocycle. nih.gov

Radical-Mediated Amine Cyclization: Intramolecular cyclization of linear amino-aldehydes can be mediated by catalysts like cobalt(II) to produce piperidines. nih.gov

Electroreductive Cyclization: The reaction of imines with terminal dihaloalkanes in a flow microreactor can synthesize piperidine derivatives in a single step, avoiding the need for toxic or expensive reagents. beilstein-journals.org

Dearomative Functionalization Approaches to Highly Substituted Piperidines

Dearomatization of pyridines is a modern and powerful strategy for accessing highly functionalized piperidines. nih.govacs.org This approach circumvents the need to build the ring from scratch by directly transforming the stable aromatic pyridine ring into a saturated, three-dimensional piperidine structure.

Traditional dearomatization methods include the aforementioned catalytic hydrogenation and the nucleophilic addition to activated pyridines . In the latter, the pyridine nitrogen is first activated by alkylation or acylation to form a pyridinium salt. chemrxiv.org This activation makes the pyridine ring significantly more electrophilic and susceptible to attack by nucleophiles (such as organometallics or hydrides). chemrxiv.orgquimicaorganica.org The addition typically occurs at the C2 or C4 position, leading to dihydropyridine intermediates that can be further reduced to piperidines. mdpi.com

More recent advances have introduced novel dearomatization pathways:

Photochemical Dearomatization: Arenophile-mediated photochemical reactions can be used to achieve dearomative functionalization of pyridines. nih.govchemrxiv.org This strategy allows for the direct introduction of heteroatom functionalities onto the ring without requiring prior activation of the substrate. nih.gov

Reductive Dearomatization/Electrocyclization: A sequence involving the reductive dearomatization of pyridine followed by a photochemical 4π-electrocyclization can produce bicyclic piperidine isosteres, offering access to unique, sp³-rich scaffolds. chemrxiv.org

These dearomative methods provide direct entry to complex piperidine scaffolds that are valuable in drug discovery and natural product synthesis. nih.govnih.gov

Multi-Step Synthesis Pathways for this compound Precursors

The construction of the 3-(bromomethyl)piperidine structure often begins with a commercially available and versatile starting material, such as a protected form of piperidone. The protective group, typically a tert-butoxycarbonyl (Boc) group, is employed to modulate the reactivity of the piperidine nitrogen, preventing it from interfering with subsequent chemical transformations. The following sections outline a synthetic approach starting from an N-protected 4-piperidone derivative.

Synthesis from N-Protected Piperidone-4-one Derivatives

A plausible, albeit challenging, synthetic pathway to a key precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, can be conceptualized starting from tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). This multi-step process involves the strategic functionalization of the C3 position adjacent to the carbonyl group, followed by the removal of the C4 ketone.

The initial step involves the introduction of a one-carbon unit at the C3 position. This can be achieved through a formylation reaction. The enolate of N-Boc-4-piperidone, generated by a suitable base, can react with a formylating agent like ethyl formate in a Claisen-type condensation to yield tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate.

A significant challenge in this pathway is the selective reduction of the newly introduced formyl group to a hydroxymethyl group without affecting the ketone at the C4 position. One strategy involves the protection of the C4 ketone, for instance, by converting it into a ketal (e.g., a 1,3-dioxolane) using ethylene glycol under acidic conditions. With the ketone protected, the formyl group can be selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride.

The final key transformation is the deoxygenation of the C4 position. The protected ketone is first deprotected to regenerate the carbonyl group. The ketone can then be converted to a thioacetal using a reagent like 1,3-propanedithiol. Subsequent desulfurization of the thioacetal with a reagent such as Raney Nickel effectively removes the carbonyl group, yielding the desired precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This intermediate is now suitably functionalized for the introduction of the bromo- group as detailed in the following section.

Table 1: Hypothetical Reaction Pathway from N-Boc-4-Piperidone This interactive table outlines a conceptual multi-step synthesis.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | N-Boc-4-piperidone | 1. Base (e.g., LDA) 2. Ethyl formate | tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate | C3-Formylation |

| 2 | Product from Step 1 | Ethylene glycol, p-TsOH | Ketal-protected intermediate | Ketone Protection |

| 3 | Product from Step 2 | Sodium borohydride (NaBH₄) | Ketal-protected 3-(hydroxymethyl) intermediate | Selective Aldehyde Reduction |

| 4 | Product from Step 3 | Aqueous acid (e.g., HCl) | tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate | Ketal Deprotection |

| 5 | Product from Step 4 | 1,3-Propanedithiol, BF₃·OEt₂ | Thioacetal intermediate | Thioacetal Formation |

Integration of Bromomethyl Groups via Strategic Intermediates

The conversion of a stable precursor into the target bromomethyl derivative is a critical step that requires a reliable and high-yielding transformation. The strategic intermediate of choice is typically an N-protected 3-(hydroxymethyl)piperidine, such as tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The primary alcohol of this intermediate can be converted into a bromide through several methods, with the Appel reaction being a particularly effective choice.

The Appel reaction facilitates the conversion of an alcohol to an alkyl halide using a combination of a triarylphosphine and a carbon tetrahalide. For the synthesis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are the reagents of choice.

The reaction is typically performed in an inert aprotic solvent, such as dichloromethane, at or below room temperature. The alcohol precursor is treated with pre-mixed or sequentially added triphenylphosphine and carbon tetrabromide. The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion in an SN2 reaction to yield the desired alkyl bromide. The byproducts of this reaction are bromoform and triphenylphosphine oxide. Purification is generally achieved through column chromatography to separate the product from the triphenylphosphine oxide byproduct.

Table 2: Appel Reaction for Bromination This interactive table details the reagents and conditions for the Appel reaction.

| Parameter | Description |

|---|---|

| Substrate | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate |

| Reagents | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to Room Temperature |

| Product | tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate |

| Byproducts | Triphenylphosphine oxide (Ph₃PO), Bromoform (CHBr₃) |

Following the successful bromination, the N-Boc protecting group can be removed under acidic conditions, for example, by treatment with hydrochloric acid in a suitable solvent like dioxane or methanol (B129727). This deprotection step yields the final target compound, this compound, as a stable salt.

Chemical Reactivity and Transformation Mechanisms of 3 Bromomethyl Piperidine Hydrochloride

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group at the 3-position of the piperidine (B6355638) ring is a key site for chemical transformations, readily participating in nucleophilic substitution reactions. In these reactions, the bromide ion, being a good leaving group, is displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at this position, making 3-(bromomethyl)piperidine (B2673001) a valuable synthetic intermediate.

Nitrogen-containing nucleophiles, such as the azide (B81097) ion and various amines, readily react with 3-(bromomethyl)piperidine. The reaction with sodium azide, typically carried out in a polar aprotic solvent, results in the formation of 3-(azidomethyl)piperidine. nih.govmasterorganicchemistry.com This azide derivative can be further transformed, for instance, through reduction to the corresponding amine or by participation in cycloaddition reactions. nih.govorganic-chemistry.org

Primary and secondary amines also serve as effective nucleophiles, leading to the formation of N-substituted 3-(aminomethyl)piperidine derivatives. libretexts.org These reactions are fundamental in building more complex molecular architectures, often seen in the synthesis of pharmacologically active compounds. The reaction proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the bromomethyl group. libretexts.org

Table 1: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)piperidine |

| Primary Amine | Methylamine (CH₃NH₂) | 3-((Methylamino)methyl)piperidine |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | 3-((Dimethylamino)methyl)piperidine |

| Ammonia | Ammonia (NH₃) | 3-(Aminomethyl)piperidine |

Oxygen-based nucleophiles, such as alkoxides, can displace the bromide to form ether linkages. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 3-(methoxymethyl)piperidine. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide from the corresponding alcohol. The choice of solvent and temperature can influence the reaction rate and yield.

Table 2: Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-(Methoxymethyl)piperidine |

| Hydroxide | Sodium Hydroxide (NaOH) | (Piperidin-3-yl)methanol |

| Carboxylate | Sodium Acetate (CH₃COONa) | (Piperidin-3-yl)methyl acetate |

Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with 3-(bromomethyl)piperidine to form thioethers. nih.govyoutube.com These reactions are often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. nih.gov The resulting 3-(thiomethyl)piperidine derivatives are valuable intermediates in organic synthesis. For instance, the reaction with sodium thiomethoxide would produce 3-((methylthio)methyl)piperidine. The high nucleophilicity of sulfur compounds generally leads to high yields and clean reactions. nih.gov

Table 3: Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Thiolate | Sodium Thiomethoxide (NaSCH₃) | 3-((Methylthio)methyl)piperidine |

| Thiol | Thiophenol (C₆H₅SH) with base | 3-((Phenylthio)methyl)piperidine |

| Thiourea | Thiourea ((NH₂)₂CS) | S-((Piperidin-3-yl)methyl)isothiouronium salt |

Reduction and Oxidation Pathways of 3-(Bromomethyl)piperidine Hydrochloride

Beyond nucleophilic substitution, the 3-(bromomethyl)piperidine moiety can undergo reduction and oxidation reactions, targeting either the bromomethyl group or the piperidine nitrogen.

The bromomethyl group can be reduced to a methyl group, a process known as reductive dehalogenation. organic-chemistry.org This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon. researchgate.net Other reducing agents such as tributyltin hydride or silanes in the presence of a radical initiator can also effect this conversion. organic-chemistry.org This reaction is useful for removing the bromine atom while retaining the piperidine core, leading to the formation of 3-methylpiperidine.

The nitrogen atom of the piperidine ring is susceptible to oxidation. nih.govyoutube.com When the piperidine nitrogen is a secondary amine (after neutralization of the hydrochloride salt), it can be oxidized to various products depending on the oxidizing agent and reaction conditions. For instance, treatment with hydrogen peroxide can lead to the formation of the corresponding N-oxide. More vigorous oxidation can lead to ring-opening reactions. If the nitrogen is part of a tertiary amine (i.e., N-substituted piperidine), oxidation can still occur at the nitrogen to form an N-oxide or at the adjacent carbon atoms. nih.govchemrxiv.org The presence of the bromomethyl group can influence the reactivity of the piperidine nitrogen due to its electron-withdrawing effects.

Electrophilic Reactivity and Alkylating Properties in Organic Transformations

The synthetic utility of this compound is fundamentally derived from the electrophilic character of the bromomethyl group (-CH₂Br). The significant electronegativity difference between the carbon and bromine atoms results in a polarized C-Br bond, rendering the methylene (B1212753) carbon electron-deficient and thus highly susceptible to attack by nucleophiles. This inherent reactivity makes the compound an effective alkylating agent, capable of introducing the piperidinomethyl moiety into a wide array of molecular scaffolds through nucleophilic substitution reactions. researchgate.net This dual reactivity, combining the piperidine ring's structural features with the versatile reactivity of the bromomethyl group, establishes it as a valuable bifunctional building block in organic synthesis.

The primary reaction pathway for this compound involves the formation of a new covalent bond between its electrophilic methylene carbon and an electron-rich nucleophilic atom. This process typically follows a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted step, the nucleophile attacks the carbon atom while the bromide ion, a good leaving group, is simultaneously displaced. A variety of nucleophiles, including those centered on nitrogen, sulfur, and oxygen, can be effectively alkylated using this reagent.

Nitrogen Nucleophiles: Primary and secondary amines, as well as nitrogen-containing heterocycles, readily react with 3-(bromomethyl)piperidine to form the corresponding N-alkylated products. researchgate.netwhiterose.ac.uk These reactions are typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid generated and to deprotonate the nucleophile, thereby increasing its reactivity. arkat-usa.org The resulting secondary or tertiary amines are important intermediates in the synthesis of more complex molecules.

Sulfur Nucleophiles: Thiols (R-SH) are excellent nucleophiles and react efficiently with 3-(bromomethyl)piperidine to form thioethers (R-S-CH₂-piperidine). nih.gov The high nucleophilicity of the thiolate anion (R-S⁻), which can be generated using a mild base, drives the reaction to completion, often under ambient conditions. nih.gov This S-alkylation is a common strategy for introducing flexible, sulfur-containing linkers into bioactive molecules. nih.govresearchgate.net

Oxygen Nucleophiles: Alcohols and phenols can also serve as nucleophiles, though they are generally less reactive than amines or thiols and may require stronger bases or higher temperatures to achieve efficient alkylation. nih.govnih.gov The reaction with alkoxides or phenoxides leads to the formation of ethers. Carboxylate salts can also be used as oxygen nucleophiles to produce ester derivatives. nih.gov

The table below summarizes representative conditions for the alkylation of various nucleophiles by haloalkyl compounds, illustrating the general applicability of this transformation.

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Nitrogen | Imidazole | K₂CO₃ | CH₃CN | Reflux | 75% | nih.gov |

| Nitrogen | Piperidine | K₂CO₃ | DMF | Room Temp | High | arkat-usa.org |

| Oxygen | Sodium Methoxide | - (Reagent is a base) | Methanol | Reflux | High | nih.gov |

| Oxygen | Potassium 2-methylpropanoate | - (Reagent is a salt) | DMSO | 80 °C | Excellent | nih.gov |

| Sulfur | Thiophenol | K₂CO₃ | Water | Room Temp | High | nih.gov |

The reliable alkylating capability of 3-(bromomethyl)piperidine and its derivatives makes it a valuable tool in medicinal chemistry, particularly in the field of ligand design for biological targets such as enzymes and G protein-coupled receptors (GPCRs). researchgate.netmdpi.com The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable physicochemical properties and its ability to engage in specific interactions within protein binding pockets. By using 3-(bromomethyl)piperidine as a building block, medicinal chemists can systematically append this heterocycle to various molecular cores to explore structure-activity relationships (SAR).

A prominent example is its use in the development of antagonists for the P2Y₁₄ receptor (P2Y₁₄R), a GPCR implicated in inflammatory responses. In the synthesis of these antagonists, the piperidine ring is often introduced by reacting a nucleophilic precursor with a derivative of 3-(bromomethyl)piperidine. This strategy allows for the modification of other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties while retaining the crucial piperidine fragment for receptor binding. researchgate.net

Furthermore, the reactivity of the bromomethyl group is central to its role in the synthesis of enzyme inhibitors. researchgate.net By covalently linking the piperidine scaffold to a pharmacophore that targets an enzyme's active site, researchers can create potent and specific inhibitors. The piperidine ring can provide structural rigidity and orient the molecule for optimal interaction with the enzyme.

Elimination Reactions and Olefin Formation from Brominated Piperidines

In addition to undergoing nucleophilic substitution, this compound has the potential to participate in elimination reactions, leading to the formation of olefins (alkenes). These reactions, typically proceeding via an E2 (bimolecular elimination) mechanism, involve the removal of a proton from a carbon atom adjacent to the bromomethyl group (the β-carbon) and the simultaneous departure of the bromide leaving group. The outcome of these reactions is governed by factors such as the strength and steric bulk of the base, as well as stereochemical requirements of the transition state.

For 3-(bromomethyl)piperidine, there are two potential β-protons that can be abstracted: one on the piperidine ring (at the C3 position) and those on the methyl group (exocyclic). Abstraction of a proton from the C3 position would lead to the formation of an endocyclic double bond (3-methylenepiperidine), while abstraction of a proton from the exocyclic carbon is not possible as there are no adjacent carbons.

The regioselectivity of elimination reactions is often predicted by two empirical rules:

Zaitsev's Rule: Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. This outcome is typical when using small, strong bases.

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This outcome is favored when using a sterically bulky base or when the leaving group is large and sterically demanding, such as a quaternary ammonium (B1175870) salt. arkat-usa.org

In the case of a simple E2 reaction on neutral 3-(bromomethyl)piperidine with a small base, Zaitsev's rule would be expected to apply, but since only one olefin product (3-methylenepiperidine) is possible, the distinction is moot. However, the situation becomes more complex if the piperidine nitrogen itself becomes quaternized. This can occur if the nitrogen is already N-alkylated and the reaction is heated with a base. In such a scenario, the entire N-alkylpiperidinium group can act as a bulky leaving group in a Hofmann elimination reaction. The steric hindrance of the large leaving group makes the abstraction of the most accessible proton (typically leading to the least substituted alkene) the kinetically favored pathway. This principle is a cornerstone of exhaustive methylation and Hofmann degradation, a classic method for determining the structure of amines.

Advanced Functionalization Strategies and Derivatization of Piperidine Scaffolds Facilitated by 3 Bromomethyl Piperidine Hydrochloride

Site-Selective Functionalization of the Piperidine (B6355638) Ring Systemnih.govresearchgate.net

Direct and selective modification of the carbon-hydrogen (C-H) bonds of the piperidine ring is a formidable challenge due to the chemical similarity of the various methylene (B1212753) groups. However, recent advances in catalysis have provided powerful tools to achieve unprecedented control over the position and stereochemistry of new substituents. nih.govacs.org

The direct conversion of C-H bonds to C-C or C-heteroatom bonds offers a highly efficient route to complex molecules by minimizing the need for pre-functionalized starting materials. For piperidine systems, several methodologies have proven effective.

Transition-Metal Catalysis : Dirhodium(II) catalysts are particularly effective in mediating C-H insertion reactions with donor/acceptor carbenes. nih.gov By carefully selecting the rhodium catalyst and the N-protecting group on the piperidine, functionalization can be directed to specific positions on the ring. nih.gov For instance, a bulky N-protecting group may sterically hinder the C2 and C6 positions, thereby favoring functionalization at the C3 or C4 positions. d-nb.info

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates that can engage in C-H functionalization. nih.gov In the context of piperidines, an α-amino radical can be generated through single-electron transfer from the nitrogen atom, which can then be intercepted by a suitable coupling partner. chemrxiv.orgnih.gov This method has been successfully applied to the α-arylation of highly substituted piperidine derivatives. nih.gov

Table 1: Comparison of C-H Functionalization Methodologies for Piperidine Scaffolds

| Methodology | Typical Catalyst/Reagent | Targeted Position(s) | Key Features |

|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | Rh₂(OAc)₄, Rh₂(R-TCPTAD)₄ | C2, C4 | Controlled by catalyst and N-protecting group; allows for high stereoselectivity. nih.govnih.gov |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Ligands (e.g., mono-N-protected amino acids) | C4 | Requires a directing group at C3 for high regioselectivity. acs.org |

| Photoredox-Catalyzed Arylation | Ir(ppy)₃, Ru(bpy)₃Cl₂ | C2 (α-amino position) | Proceeds under mild, visible-light conditions; tolerant of various functional groups. chemrxiv.orgnih.gov |

Achieving control over which position on the ring reacts (regioselectivity) and the resulting three-dimensional arrangement (diastereoselectivity) is paramount for synthesizing specific, biologically active molecules.

The choice of catalyst and the nature of the protecting group on the piperidine nitrogen are critical factors in dictating the site of functionalization. nih.gov For example, rhodium-catalyzed C-H functionalization of N-Boc-piperidine can favor the C2 position, while employing a different N-protecting group in combination with a sterically demanding catalyst can direct the reaction to the C4 position. nih.gov

Furthermore, the use of directing groups can provide excellent regiocontrol. A study demonstrated that an aminoquinoline (AQ) directing group placed at the C3 position of a piperidine ring could selectively direct palladium-catalyzed C-H arylation to the C4 position with high cis-stereoselectivity. acs.org This strategy allows for the synthesis of cis-3,4-disubstituted piperidines, which can be further epimerized to access the corresponding trans-isomers. acs.org

Table 2: Influence of N-Protecting Group on Site-Selectivity in Rhodium-Catalyzed Functionalization

| N-Protecting Group | Catalyst | Major Product | Reference |

|---|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | C2-Substituted | nih.govnih.gov |

| N-Bs (Brosyl) | Rh₂(R-TPPTTL)₄ | C2-Substituted (High Diastereoselectivity) | nih.gov |

N-Functionalization Strategies for 3-(Bromomethyl)piperidine (B2673001) Hydrochloride Derivativesijnrd.org

The secondary amine of 3-(bromomethyl)piperidine (after neutralization of the hydrochloride salt) is a nucleophilic center that provides a reliable handle for introducing a wide array of substituents.

Reductive amination is a robust and widely used method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. researchgate.net This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ to the corresponding amine. chim.it

This strategy allows for the introduction of a vast range of alkyl and aryl groups onto the piperidine nitrogen. The reaction is highly efficient and tolerates a variety of functional groups. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. chim.it A ruthenium-catalyzed double reductive amination has also been developed to synthesize tertiary amines and piperidine derivatives under neat conditions using hydrosilanes as the reductant. doi.org

Beyond reductive amination, the piperidine nitrogen can be functionalized through several other classic transformations to introduce "handles" for subsequent chemical modifications, such as in fragment-based drug design or for the attachment of probes and labels.

N-Acylation : Reaction with acyl chlorides or anhydrides yields stable amide derivatives.

N-Arylation : Cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of N-aryl piperidines.

N-Alkylation : Reaction with various electrophiles can introduce functional groups like propargyl groups (for click chemistry), allyl groups, or protected alcohols and amines for further elaboration. nih.gov

These strategies collectively enable the creation of large libraries of N-substituted 3-(bromomethyl)piperidine derivatives, each with unique properties and potential applications. ijnrd.org

Construction of Complex Heterocyclic Systems Utilizing 3-(Bromomethyl)piperidine Hydrochloride as a Building Blockresearchgate.netresearchgate.net

The true synthetic power of 3-(bromomethyl)piperidine lies in its bifunctional nature. The presence of both a nucleophilic nitrogen center and an electrophilic bromomethyl group within the same molecule allows it to act as a versatile building block for constructing more complex, polycyclic heterocyclic systems. researchgate.net

This can be achieved through several strategic approaches:

Intramolecular Cyclization : The piperidine nitrogen can be first functionalized with a substituent containing a nucleophilic group. Subsequent intramolecular reaction between this appended nucleophile and the electrophilic bromomethyl carbon at C3 can lead to the formation of fused or bridged bicyclic systems. For example, N-acetoacetylation followed by base-mediated cyclization could yield a condensed piperidine system.

Intermolecular Tandem Reactions : 3-(Bromomethyl)piperidine can participate in cascade reactions where both the amine and the bromomethyl group react in a concerted or sequential manner with one or more reagents to build complex scaffolds. researchgate.net For instance, reaction with a molecule containing two different nucleophilic sites could result in the formation of a new heterocyclic ring fused to the piperidine core.

These approaches are invaluable for accessing novel chemical space and generating structurally complex molecules with precisely controlled three-dimensional architectures, which are highly sought after in modern drug discovery programs.

Synthesis of Spiropiperidines and Condensed Piperidines

The electrophilic nature of the bromomethyl group in N-protected 3-(bromomethyl)piperidine makes it an ideal precursor for constructing spirocyclic and condensed (fused) ring systems through intramolecular or intermolecular alkylation strategies.

Spiropiperidine Synthesis via Intermolecular Alkylation

A primary strategy for the synthesis of spiropiperidines involves the C-alkylation of a cyclic nucleophile with an N-protected 3-(halomethyl)piperidine derivative. In this approach, the carbon atom of the bromomethyl group acts as the electrophile that is attacked by a carbanion, typically an enolate generated from a cyclic ketone. This reaction forms a new carbon-carbon bond that links the two rings through a shared spiro-carbon atom.

For example, the lithium enolate of a cyclic ketone, such as cyclohexanone, can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The subsequent addition of N-Boc-3-(bromomethyl)piperidine results in the formation of a spiro[cyclohexane-1,3'-piperidine] scaffold. This method is a robust way to create a quaternary spirocyclic center. nih.gov

Table 1: Synthesis of a Spiropiperidine Scaffold via Enolate Alkylation

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Product |

| 1. Enolate Formation | Cyclohexanone | - | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Lithium enolate of cyclohexanone |

| 2. Alkylation | Lithium enolate | N-Boc-3-(bromomethyl)piperidine | - | Tetrahydrofuran (THF) | N-Boc-2-(piperidin-3-ylmethyl)cyclohexan-1-one |

Condensed Piperidine Synthesis via Intramolecular Cyclization

Condensed, or fused, piperidine systems can be synthesized via intramolecular cyclization, where a nucleophilic group tethered to the piperidine nitrogen attacks an electrophilic center on a side chain. Alternatively, and more relevant to the utility of 3-(bromomethyl)piperidine, a nucleophilic side chain can be attached elsewhere on a molecule that subsequently cyclizes onto the bromomethyl group. A more direct intramolecular strategy involves attaching a chain with a terminal nucleophile to the piperidine nitrogen, which then cyclizes back onto the 3-position.

A representative synthesis involves the formation of a fused piperazino-piperidine system. This can be achieved by first N-alkylating a piperidine precursor with a suitable tether containing a masked nucleophile. Following this, the nucleophile is deprotected and undergoes an intramolecular SN2 reaction. For instance, N-alkylation of a substrate with N-Boc-3-(bromomethyl)piperidine, followed by deprotection and subsequent intramolecular cyclization, can yield a condensed bicyclic system. nih.gov

Table 2: Synthesis of a Condensed Piperidine Scaffold via Intramolecular Cyclization

| Step | Starting Material | Reagent(s) | Solvent | Intermediate/Product |

| 1. N-Alkylation | N'-(2-aminoethyl)piperidine | N-Boc-3-(bromomethyl)piperidine, Base (e.g., K₂CO₃) | Acetonitrile | N-Boc-3-((4-(2-aminoethyl)piperazin-1-yl)methyl)piperidine |

| 2. Intramolecular Cyclization | Product from Step 1 | Heat or Palladium Catalyst | Toluene | Fused piperazino-piperidine system |

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov While a simple alkyl halide like 3-(bromomethyl)piperidine is not typically a primary component in classical MCRs (such as the Ugi or Passerini reactions), it serves as an exceptionally useful tool for the post-MCR modification of the resulting products. frontiersin.org This strategy, often termed "Ugi and Catch" or post-condensation derivatization, combines the diversity-generating power of MCRs with the ability to introduce specific structural motifs, like the piperidinomethyl group.

A common application is the alkylation of a nucleophilic handle incorporated into one of the MCR starting materials. For example, a Ugi four-component reaction can be performed using a carboxylic acid that also contains a phenolic hydroxyl group (e.g., 4-hydroxybenzoic acid). The Ugi reaction proceeds, leaving the phenol untouched. The resulting complex amide product can then be selectively O-alkylated with N-Boc-3-(bromomethyl)piperidine under Williamson ether synthesis conditions. This two-step sequence allows for the rapid generation of a library of complex molecules appended with a piperidine moiety. mdpi.com

Table 3: Derivatization of a Ugi Product with N-Boc-3-(bromomethyl)piperidine

| Step | Reaction Type | Components/Reagents | Solvent | Product |

| 1. Ugi Reaction | Multicomponent Reaction | Benzaldehyde, Aniline, 4-Hydroxybenzoic acid, tert-Butyl isocyanide | Methanol (B129727) | Ugi adduct with a free phenolic -OH group |

| 2. Alkylation | Williamson Ether Synthesis | Ugi adduct, N-Boc-3-(bromomethyl)piperidine, Base (e.g., Cs₂CO₃) | Dimethylformamide (DMF) | O-alkylated Ugi product bearing the N-Boc-piperidinomethyl group |

Spectroscopic Methodologies for the Structural Elucidation of 3 Bromomethyl Piperidine Hydrochloride and Its Derivatives

Vibrational Spectroscopy Applications in Piperidine (B6355638) Compound Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a primary method for the identification of functional groups and the characterization of the molecular structure of piperidine-containing compounds. These techniques probe the vibrational motions of molecules, offering a unique spectroscopic fingerprint.

FT-IR spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of infrared radiation by a sample, leading to the identification of its constituent functional groups. For 3-(Bromomethyl)piperidine (B2673001) Hydrochloride, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The formation of the hydrochloride salt introduces a prominent feature in the spectrum: a broad absorption band in the region of 2700-2400 cm⁻¹, which is characteristic of the N-H stretching vibration of a secondary ammonium (B1175870) salt (R₂NH₂⁺). This band is often complex due to Fermi resonance. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring and the bromomethyl group typically appear in the 3000-2850 cm⁻¹ range.

Fingerprint region analysis is crucial for the complete identification. Key absorptions include C-H bending vibrations (scissoring and rocking) of the CH₂ groups, which are expected between 1470 and 1430 cm⁻¹. The C-N stretching vibration of the piperidine ring can be observed around 1200-1000 cm⁻¹. Furthermore, the C-Br stretching vibration of the bromomethyl group is anticipated to produce a signal in the lower frequency region, typically between 600 and 500 cm⁻¹.

A comparative analysis of the FT-IR spectra of piperidine and its hydrochloride salt reveals the significant impact of protonation on the nitrogen atom. The disappearance of the N-H stretching band of the free amine (around 3300 cm⁻¹) and the appearance of the broad ammonium N-H stretching band are clear indicators of salt formation.

Table 1: Predicted FT-IR Absorption Bands for 3-(Bromomethyl)piperidine Hydrochloride

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| R₂NH₂⁺ | N-H Stretch | 2700-2400 (broad) |

| C-H (piperidine ring) | Stretch | 2950-2850 |

| C-H (bromomethyl) | Stretch | 2970-2950 |

| CH₂ | Scissoring | 1470-1430 |

| C-N | Stretch | 1200-1000 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of the piperidine ring.

In the Raman spectrum of this compound, the symmetric C-C stretching vibrations of the piperidine ring are expected to produce strong signals in the 1000-800 cm⁻¹ region. The C-H stretching vibrations will also be visible, similar to the FT-IR spectrum. The C-Br stretching vibration, typically appearing in the 600-500 cm⁻¹ range, is also readily detectable by Raman spectroscopy. The hydrochloride salt form may influence the Raman spectrum, particularly in the regions associated with the vibrations of the piperidine ring due to conformational changes upon protonation. Comparing the Raman spectra of the base and its salt can highlight these structural modifications. For instance, differences in the key bands between 500-1700 cm⁻¹ can often distinguish between the base and salt forms of a drug molecule ljmu.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Through the analysis of the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular connectivity and stereochemistry can be constructed.

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. For this compound, the protonation of the nitrogen atom leads to a downfield shift of the signals corresponding to the protons on the carbons adjacent to the nitrogen (C2 and C6), as well as the proton on the nitrogen itself.

The protons of the piperidine ring typically appear as a series of complex multiplets in the range of δ 1.5-3.5 ppm. The protons on the carbons alpha to the nitrogen (H2 and H6) are expected to be the most deshielded and resonate at the lower end of this range. The proton on the nitrogen (NH) would likely appear as a broad signal, the chemical shift of which can be dependent on the solvent and concentration.

The protons of the bromomethyl group (-CH₂Br) are expected to resonate as a doublet or a multiplet around δ 3.4-3.6 ppm, due to coupling with the proton at the C3 position. The exact chemical shifts and coupling patterns provide valuable information about the conformation of the piperidine ring and the orientation of the bromomethyl substituent.

For comparison, the ¹H NMR spectrum of the related compound 3-(Bromomethyl)-1-methylpiperidine in CDCl₃ shows a doublet for the CH₂Br protons at δ 2.35 ppm . The difference in chemical shift for the hydrochloride salt is expected due to the electron-withdrawing effect of the protonated nitrogen.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2, H6 | ~3.0-3.5 | Multiplet |

| H3, H4, H5 | ~1.5-2.5 | Multiplet |

| CH₂Br | ~3.4-3.6 | Multiplet/Doublet |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In the spectrum of this compound, the carbons of the piperidine ring are expected to resonate in the range of δ 20-55 ppm. The carbons adjacent to the protonated nitrogen (C2 and C6) would be shifted downfield compared to the free base.

The carbon of the bromomethyl group (CH₂Br) is expected to appear around δ 30-40 ppm. The specific chemical shifts of the piperidine ring carbons can provide insights into the conformational preferences of the molecule. For instance, in piperidine itself, the chemical shifts are observed at δ 47.45 (C2/C6), δ 27.24 (C3/C5), and δ 25.21 (C4) ppm in CDCl₃ rsc.org.

In the case of 3-(Bromomethyl)-1-methylpiperidine, the piperidine carbons resonate between δ 22.3 and δ 54.2 ppm, with the C3 carbon appearing at δ 44.8 ppm and the CH₂Br carbon at δ 33.1 ppm . Similar patterns, with adjustments for the effect of N-protonation, are expected for this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2, C6 | ~45-55 |

| C3 | ~35-45 |

| C4, C5 | ~20-30 |

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts are highly sensitive to the electronic environment, spanning a very wide range. This large chemical shift dispersion often results in simplified, first-order spectra where signals are well-resolved beilstein-journals.org.

In a hypothetical fluorinated derivative, such as one containing a fluoromethyl or a fluoro-substituted piperidine ring, the ¹⁹F NMR spectrum would provide direct information about the location and environment of the fluorine atoms. The coupling between fluorine and neighboring protons (¹⁹F-¹H coupling) is also a powerful tool for structural assignment and conformational analysis chemicalbook.com. For example, the magnitude of the three-bond coupling constant (³JHF) can be used to determine the relative orientation (axial or equatorial) of the fluorine substituent on the piperidine ring chemicalbook.com.

The analysis of fluorinated piperidine derivatives by ¹⁹F NMR can reveal subtle conformational preferences that are influenced by factors such as charge-dipole interactions, hyperconjugation, and solvation effects chemicalbook.com.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the molecular structure of compounds like this compound. wikipedia.org Unlike one-dimensional NMR, which can present complex and overlapping signals, 2D NMR spreads the information across two frequency axes, resolving ambiguities and revealing detailed connectivity between atoms. wikipedia.orgoptica.org For substituted piperidines, these techniques are essential for assigning specific proton (¹H) and carbon (¹³C) signals and understanding the spatial relationships within the molecule. optica.orgnih.gov

Several key 2D NMR experiments are utilized for the structural analysis of piperidine derivatives:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). wikipedia.orgslideshare.net In the COSY spectrum of this compound, cross-peaks would appear between the proton at position 3 (H3) and the adjacent protons of the bromomethyl group (-CH₂Br) as well as the neighboring methylene protons on the piperidine ring (H2 and H4). This provides a clear roadmap of the proton-proton connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to a specific carbon atom. wikipedia.orgslideshare.net Each peak in the HSQC spectrum corresponds to a C-H bond. This technique is invaluable for assigning the ¹³C signals of the piperidine ring and the bromomethyl group by correlating them to their known ¹H signals.

Together, these techniques provide a comprehensive picture of the molecule's covalent framework. The analysis of coupling constants and through-space correlations from experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can further elucidate the stereochemistry, such as the preferred conformation of the piperidine ring (e.g., chair conformation) and the axial or equatorial orientation of the bromomethyl substituent. slideshare.net

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | H3 ↔ H2, H4; H3 ↔ -CH₂ Br | Proton-proton adjacencies on the ring and to the substituent. |

| HSQC | ¹H - ¹³C (¹J) | -CH₂ Br ↔ -C H₂Br; Ring Protons ↔ Ring Carbons | Direct C-H bond connectivity for unambiguous carbon assignment. |

| HMBC | ¹H - ¹³C (²J, ³J) | -CH₂ Br ↔ C3; H2 ↔ C3, C4; H4 ↔ C3, C5 | Connectivity across the molecule, confirming substituent placement. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For 3-(Bromomethyl)piperidine and its derivatives, MS confirms the elemental composition and helps identify the molecule's core structure and substituents.

The molecular ion peak [M]⁺ for 3-(Bromomethyl)piperidine (the free base) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₆H₁₂BrN, approx. 178.02 g/mol ). nih.gov A key fragmentation pathway for alkyl halides involves the loss of the halogen atom. youtube.com For brominated compounds, this results in a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). A very common fragmentation involves the cleavage of the C-Br bond, leading to the formation of a stable cation. For the related compound 3-(Bromomethyl)-1-methylpiperidine, the base peak (most abundant ion) is observed at m/z 113, corresponding to the loss of the bromine radical ([M–Br]⁺).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijpsr.info It is well-suited for the analysis of volatile and thermally stable compounds like many piperidine derivatives. researchgate.netacademicjournals.org The analysis of 3-(Bromomethyl)piperidine by GC-MS would involve the compound being vaporized and separated on a GC column before entering the mass spectrometer for ionization and detection. nih.gov

The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint. For piperidine and its simple derivatives, a common fragmentation involves the loss of a hydrogen atom from the nitrogen (α-cleavage) to form a stable iminium ion. The base peak for piperidine itself is often observed at m/z 84, corresponding to the [M-H]⁺ ion. nist.gov For 3-(Bromomethyl)piperidine, a primary fragmentation would be the loss of the bromine atom, leading to a significant peak at m/z 97 ([M-Br]⁺). Further fragmentation of the piperidine ring structure could also occur.

Table 2: Predicted GC-MS Fragmentation for 3-(Bromomethyl)piperidine

| m/z Value | Proposed Fragment | Significance |

| 177/179 | [C₆H₁₂BrN]⁺ | Molecular Ion Peak ([M]⁺), showing bromine isotope pattern. |

| 97 | [C₆H₁₂N]⁺ | Loss of Bromine radical ([M-Br]⁺), often a major peak. |

| 84 | [C₅H₁₀N]⁺ | α-cleavage product, characteristic of piperidine ring. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS, including salts like this compound. nih.govsemanticscholar.org The sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). researchgate.net

An LC-MS method allows for the accurate determination of low levels of piperidine-containing compounds. nih.gov In the positive ion mode, the protonated molecule [M+H]⁺ is typically observed. For this compound, the analysis would detect the cation [C₆H₁₂BrN+H]⁺ at m/z 178/180. Tandem mass spectrometry (MS/MS) can be employed to further fragment this precursor ion, providing more detailed structural information. researchgate.netnih.gov This controlled fragmentation can confirm the loss of HBr or the bromine radical, corroborating the structural assignment. nih.gov

Applications of 3 Bromomethyl Piperidine Hydrochloride As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The utility of 3-(bromomethyl)piperidine (B2673001) hydrochloride as a synthetic intermediate stems from its capacity to introduce the 3-methylpiperidine fragment into larger molecular frameworks. The reactive carbon-bromine bond allows for facile nucleophilic substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The piperidine (B6355638) ring is a ubiquitous structural motif in medicinal chemistry, found in drugs targeting a wide range of conditions. rhhz.netpharmacompass.com 3-substituted piperidines are particularly important as key intermediates in the synthesis of various pharmaceuticals. For instance, related structures like (R)-3-(Boc-Amino)piperidine are crucial for preparing dipeptidyl peptidase IV (DPP-IV) inhibitors such as alagliptin, which is used for treating type 2 diabetes. chemicalbook.com Similarly, (3S, 4R)-4-(4-fluorophenyl)piperidine-3-methanol is a known precursor and potential impurity in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).

3-(Bromomethyl)piperidine hydrochloride serves as a highly reactive precursor for analogous 3-substituted piperidine intermediates. Its bromomethyl group can react with a variety of nucleophiles (e.g., amines, phenols, thiols) to tether the piperidine ring to other pharmacologically relevant scaffolds. This approach is central to lead compound derivatization, where medicinal chemists systematically modify a promising molecule to improve its efficacy, selectivity, or pharmacokinetic properties. The use of this intermediate allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. technologynetworks.com

| Precursor Type | Target Drug Class / Example | Synthetic Transformation |

| 3-Aminopiperidine Derivatives | DPP-IV Inhibitors (e.g., Alagliptin) | Formation of amide or other C-N bonds |

| 3-Hydroxymethylpiperidine Derivatives | SSRIs (e.g., Paroxetine) | Formation of ester or ether linkages |

| 3-(Bromomethyl)piperidine | General Pharmaceutical Scaffolds | Nucleophilic substitution with diverse functional groups |

This table illustrates how different 3-substituted piperidines, including derivatives from 3-(bromomethyl)piperidine, serve as intermediates for important pharmaceutical classes.

The piperidine scaffold is not only prevalent in pharmaceuticals but also in the agrochemical industry, where it is found in fungicides, insecticides, and herbicides. rhhz.netresearchgate.net The introduction of a piperidine ring can enhance a molecule's metabolic stability, water solubility, and ability to cross cell membranes, all of which are desirable properties for effective agrochemicals. rhhz.net

Intermediate Derivatization Methods (IDM) are a key strategy in the discovery of new agrochemicals, where a core intermediate is functionalized to create a variety of candidate molecules. nih.gov this compound is an ideal reagent for such an approach. It can be used to synthesize novel piperidine-containing compounds for screening against agricultural pests and pathogens. For example, it can be reacted with phenolic or heterocyclic structures known to have pesticidal activity to generate new, potentially more potent, chemical entities. researchgate.net

Development of Biologically Active Scaffolds and Ligands

A biologically active scaffold is a core molecular structure that provides the essential framework for interaction with a biological target. The piperidine ring is a well-established scaffold for a multitude of biological targets due to its conformational flexibility and ability to present substituents in a defined three-dimensional space.

Many enzyme inhibitors and receptor ligands feature a piperidine ring to properly orient functional groups for binding within a protein's active site or binding pocket. For example, piperazine derivatives, which are structurally related to piperidines, have been synthesized and shown to interact with sigma (σ) receptors with moderate affinity. nih.govresearchgate.net The synthesis of novel ligands often involves connecting a core scaffold, like piperidine, to another moiety via a linker. nih.gov

This compound is an excellent precursor for this purpose. The bromomethyl group acts as a short, reactive linker, allowing the piperidine scaffold to be attached to various aromatic and heterocyclic systems. This strategy can be employed to develop new ligands for a wide range of receptors and inhibitors for enzymes, such as proteases or kinases, where precise positioning of functional groups is critical for activity.

| Target Class | Role of Piperidine Scaffold | Synthetic Utility of 3-(Bromomethyl)piperidine |

| Sigma (σ) Receptor Ligands | Core structural component for receptor interaction | Precursor for attaching piperidine to other moieties to create novel ligands. nih.govnih.gov |

| Enzyme Inhibitors | Positions functional groups in the active site | Allows covalent attachment to other fragments to build inhibitor molecules. |

| G-Protein Coupled Receptors (GPCRs) | Common motif in ligands for CNS targets | Facilitates synthesis of diverse derivatives for screening and optimization. |

This table outlines the role of the piperidine scaffold in different classes of biologically active compounds and the utility of this compound in their synthesis.

The versatility of this compound allows for its use in creating compounds with a wide spectrum of bioactivities. The piperidine structure is a component of many natural alkaloids and synthetic drugs with anticancer, antibiotic, and anticonvulsant properties. ajchem-a.com

By reacting this compound with different nucleophiles, chemists can systematically explore chemical space to discover molecules with new or improved biological functions. For example, attaching it to a quinazoline scaffold could yield compounds with potential antitumor activity. ajchem-a.com Similarly, its incorporation into structures containing pyrazole or thiazole moieties could lead to new antimicrobial or anti-inflammatory agents. This modular approach accelerates the discovery of novel bioactive molecules. nih.gov

Role in the Creation of Diverse Piperidine-Containing Derivatives

The synthetic power of this compound lies in its ability to participate in a wide range of chemical transformations to produce a diverse library of piperidine-containing derivatives. The bromomethyl group is a prime site for nucleophilic substitution reactions (SN2), reacting with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, azides), S-nucleophiles (thiols), and C-nucleophiles (enamines, organometallics). nih.gov

Furthermore, the secondary amine of the piperidine ring (after deprotonation with a base) can undergo N-alkylation, N-acylation, N-arylation, or reductive amination. This dual functionality allows the compound to act as a linchpin, connecting two different molecular fragments or serving as a foundation upon which to build molecular complexity. This versatility makes it an indispensable tool for chemists aiming to synthesize novel and highly substituted piperidine analogues. nih.govajchem-a.com

Enabling Access to Structurally Diverse Chemical Space

The strategic importance of this compound lies in its ability to serve as a key building block for generating libraries of structurally diverse compounds. The reactivity of the bromomethyl group as an electrophile allows for its straightforward reaction with a multitude of nucleophiles, thereby enabling the introduction of the piperidin-3-ylmethyl moiety onto various scaffolds. This versatility is a cornerstone of modern medicinal chemistry, where the exploration of vast chemical space is essential for the identification of novel therapeutic agents.

The piperidine ring itself is a privileged scaffold in drug discovery, and the ability to append it to other molecular frameworks via the bromomethyl linker provides a powerful tool for lead optimization and the development of new chemical entities. The nitrogen atom of the piperidine ring can be further functionalized, adding another layer of diversity to the accessible molecules. The hydrochloride salt form of 3-(bromomethyl)piperidine ensures its stability and ease of handling, making it a practical choice in a laboratory setting.

The general reaction scheme involves the nucleophilic substitution of the bromide ion by a suitable nucleophile, as depicted in the following reaction:

General Nucleophilic Substitution Reaction

| Reactant 1 | Reactant 2 | Product |

|---|

This fundamental transformation can be employed with a wide variety of nucleophiles, including amines, thiols, phenols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. The resulting products, all bearing the piperidin-3-ylmethyl group, can then be evaluated for their biological activity, contributing to the expansion of the known chemical space with potential therapeutic applications.

Case Studies in Targeted Molecular Construction

The utility of this compound as a synthetic intermediate is best illustrated through its application in the targeted synthesis of specific bioactive molecules. One notable example is its use in the preparation of novel S-substituted 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols. These compounds are of interest due to the broad spectrum of biological activities associated with the 1,2,4-triazole nucleus.

In a specific synthetic protocol, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol was reacted with this compound in the presence of a base to yield the corresponding S-substituted product. The reaction proceeds via the alkylation of the thiol group, a common and efficient method for the functionalization of triazole-thiols.

The synthesis of 4-amino-5-(pyridin-4-yl)-3-((piperidin-3-yl)methylthio)-4H-1,2,4-triazole is a clear demonstration of the practical application of this compound in the construction of complex heterocyclic systems with potential pharmacological relevance. The reaction conditions for this synthesis are summarized in the table below.

Synthesis of a 3-((Piperidin-3-yl)methylthio)-1,2,4-triazole Derivative

| Reactants | Reagents | Solvent | Reaction Time | Yield (%) |

|---|

The successful synthesis of this and other related compounds underscores the reliability and efficiency of this compound as a key building block. The resulting molecule incorporates both the 1,2,4-triazole and the piperidine moieties, a combination that is often sought after in the design of new drug candidates. This case study exemplifies how a seemingly simple starting material can be pivotal in the construction of more elaborate molecules with tailored properties.

The research in this area highlights the ongoing importance of versatile synthetic intermediates like this compound in the ever-evolving field of organic and medicinal chemistry. Its ability to facilitate the introduction of the valuable piperidine scaffold into a diverse range of molecules ensures its continued use in the quest for novel and improved therapeutic agents.

Future Research Directions and Emerging Methodologies for 3 Bromomethyl Piperidine Hydrochloride

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener chemical processes is reshaping the synthesis of pharmaceutical intermediates. unibo.it Future efforts concerning 3-(Bromomethyl)piperidine (B2673001) Hydrochloride will likely focus on moving away from traditional multi-step procedures that often involve hazardous reagents and generate significant waste.

Recent breakthroughs in piperidine (B6355638) synthesis offer a roadmap for this transition. For instance, a novel two-stage modular approach combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.netsciencedaily.com This method streamlines the synthesis of complex piperidines, reducing processes that traditionally required 7-17 steps down to just 2-5 steps. news-medical.net Adopting such a strategy for precursors to 3-(Bromomethyl)piperidine could dramatically improve efficiency and reduce reliance on costly and toxic heavy metals like palladium. news-medical.netsciencedaily.com

Furthermore, the principles of green chemistry are being actively applied to the synthesis of heterocyclic compounds. ajchem-a.com This includes the use of non-toxic catalysts, water-initiated reactions, and solvent-free conditions. ajchem-a.com One-pot processes that combine steps like hydrogenation and functionalization are also gaining traction, making synthesis faster and more cost-effective. nih.gov The development of synthetic routes for 3-(Bromomethyl)piperidine Hydrochloride will benefit from incorporating these sustainable practices.

| Synthesis Strategy | Key Advantages | Potential Impact on 3-(Bromomethyl)piperidine Synthesis |

| Biocatalytic C-H Oxidation | High selectivity, mild reaction conditions, use of enzymes. news-medical.netsciencedaily.com | Greener synthesis of functionalized piperidine precursors. |

| Radical Cross-Coupling | Avoids precious metal catalysts, efficient C-C bond formation. news-medical.netsciencedaily.com | Cost-effective and streamlined introduction of substituents. |

| One-Pot Reactions | Reduced workup steps, less solvent waste, improved time efficiency. nih.gov | Faster and more economical production pathways. |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety profile. unibo.itajchem-a.com | Alignment with modern pharmaceutical industry standards. |

Exploration of Novel Reactivity Patterns for the Bromomethyl Group

The bromomethyl group is a versatile chemical handle, traditionally used for nucleophilic substitution reactions. However, modern synthetic methods are unlocking new reaction pathways, expanding its utility. Future research will focus on leveraging this group on the 3-(Bromomethyl)piperidine scaffold to create previously inaccessible derivatives.

A pivotal area of exploration is the use of the bromomethyl group in advanced cross-coupling reactions. nih.gov For example, Suzuki-Miyaura cross-couplings have been successfully used on bromomethyl-substituted scaffolds to form new carbon-carbon bonds, a strategy that could be applied to introduce aryl or vinyl groups to the piperidine core. nih.gov Similarly, the Negishi reaction is a valuable tool for creating C(sp²)-C(sp³) bonds, which is often crucial for adding three-dimensionality to medicinal compounds. acs.org

Photoredox catalysis also presents exciting opportunities. acs.org Light-mediated reactions, such as photo-Minisci reactions, could enable novel functionalizations of the piperidine ring system under mild conditions. acs.org Radical-mediated cyclizations are another promising avenue, allowing for the construction of complex polycyclic structures from linear precursors. nih.govmdpi.com Applying these cutting-edge techniques to this compound will significantly broaden the diversity of accessible derivatives for drug discovery and materials science. nih.gov

Advanced Computational Approaches for Predictive Synthesis and Derivatization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their behavior. For this compound, computational approaches can guide its derivatization and predict the biological activity of its analogues.

Molecular dynamics simulations and docking studies are powerful techniques for understanding how piperidine-based ligands interact with biological targets. nih.govrsc.org By simulating the binding of a potential drug candidate to a protein's active site, researchers can identify crucial interactions, such as salt bridges and hydrogen bonds, that are essential for affinity. nih.gov For example, computational studies on piperidine-based inhibitors have highlighted the critical role of specific side chains and their conformations in achieving potent binding, guiding further synthetic optimization. nih.gov

These computational platforms can be used to design virtual libraries of 3-(Bromomethyl)piperidine derivatives. nih.gov By predicting properties like binding affinity, solubility, and metabolic stability, these models allow chemists to prioritize the synthesis of the most promising compounds, saving significant time and resources. nih.govnih.gov This synergy between computational design and experimental synthesis accelerates the discovery of new therapeutic agents.

| Computational Technique | Application in Piperidine Derivatization | Key Outcomes |

| Molecular Docking | Predicts the binding mode and affinity of ligands to a target protein. nih.gov | Identification of key interactions (e.g., with Glu172, Asp126). nih.gov |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex over time. nih.gov | Reveals stability of binding and crucial amino acid residues. nih.gov |

| Virtual Library Design | Generates large sets of virtual compounds for in silico screening. nih.gov | Prioritization of synthetic targets with optimal predicted properties. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the pace of discovery, the fields of chemical synthesis and analysis are increasingly turning to automation and high-throughput experimentation (HTE). acs.org These technologies enable the rapid screening of numerous reaction conditions and the parallel synthesis of large compound libraries, making the process of optimization and derivatization significantly more efficient. acs.orgacs.org

HTE platforms have been successfully used to solve challenging problems in the synthesis of piperidine-containing molecules. For instance, HTE was employed to rapidly screen catalysts for palladium-catalyzed C-N cross-couplings involving piperidines, identifying optimal conditions that suppressed undesired side reactions. acs.org These systems often use microscale quantities in 96-well plates, allowing for a massive number of experiments to be run with minimal starting material. acs.org

The integration of automated synthesis with continuous flow chemistry represents another major advance. nih.gov Flow reactors allow for precise control over reaction parameters and can be seamlessly linked to automated purification and analysis systems. nih.govresearchgate.net This modular approach has been used to produce libraries of piperidine analogues for drug discovery screening. nih.gov Applying these automated and HTE platforms to the derivatization of this compound will enable the rapid exploration of its chemical space and the swift identification of derivatives with optimized properties for specific applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Bromomethyl)piperidine Hydrochloride?

The synthesis of brominated piperidine derivatives typically involves bromination of a piperidine precursor or nucleophilic substitution. For example:

- Bromination : Reacting a hydroxymethyl or aminomethyl piperidine derivative with HBr or PBr₃ under anhydrous conditions. Evidence from analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) highlights the use of inert atmospheres to prevent side reactions .

- Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization from ethanol/ether mixtures are critical to achieve >95% purity, as seen in catalog entries for related bromopiperidines .

- Hydrochloride Salt Formation : Treating the free base with HCl gas in a polar solvent (e.g., methanol) and isolating via vacuum filtration .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include: